![molecular formula C18H22N4O4 B14718247 2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 6690-55-7](/img/structure/B14718247.png)
2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of azo and hydroxyl functional groups, making it a versatile molecule in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves a multi-step process. The initial step often includes the diazotization of 2-methyl-4-nitroaniline, followed by coupling with 3-methyl-4-aminophenol. The final step involves the reaction of the resulting azo compound with ethylene oxide to introduce the ethan-1-ol groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent side reactions. Common solvents used in the process include ethanol and water, with catalysts such as sodium acetate to facilitate the reactions.
化学反应分析
Types of Reactions
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Reagents like bromine or nitric acid under controlled temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
作用机制
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. The hydroxyl groups facilitate hydrogen bonding, enhancing the compound’s binding affinity to target molecules. The molecular pathways involved include enzyme inhibition and disruption of cellular membranes.
相似化合物的比较
Similar Compounds
- 2,2’-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 2,2’-({3-Methyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
Uniqueness
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and binding properties. The presence of both methyl and nitro groups in the structure provides a balance between electron-donating and electron-withdrawing effects, enhancing its versatility in chemical reactions and applications.
属性
CAS 编号 |
6690-55-7 |
|---|---|
分子式 |
C18H22N4O4 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-[N-(2-hydroxyethyl)-3-methyl-4-[(2-methyl-4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H22N4O4/c1-13-11-15(21(7-9-23)8-10-24)3-5-17(13)19-20-18-6-4-16(22(25)26)12-14(18)2/h3-6,11-12,23-24H,7-10H2,1-2H3 |
InChI 键 |
GOJQBTYTWFDQJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
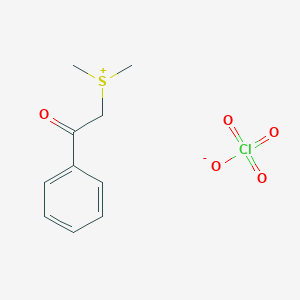
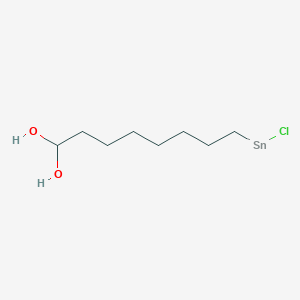


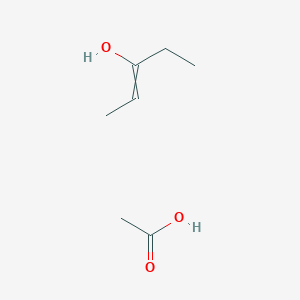
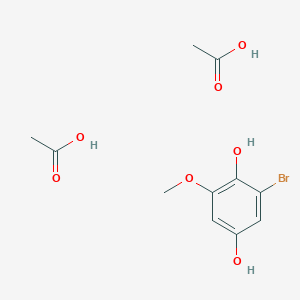

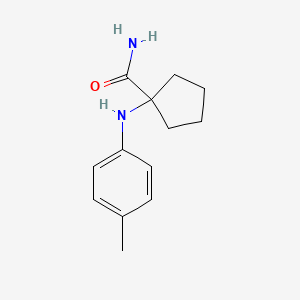
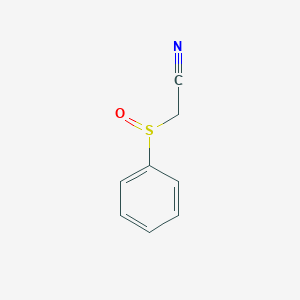
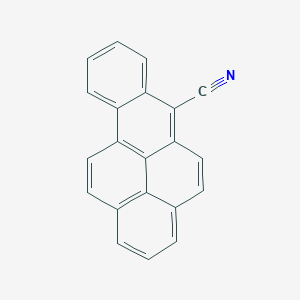
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
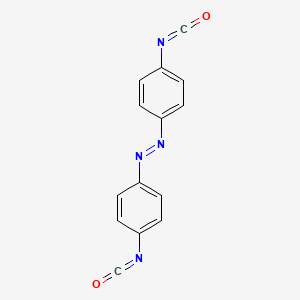
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
